6-(Furan-2-yl)pyridine-3-carbaldehyde
Overview
Description
“6-(Furan-2-yl)pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C10H7NO2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “6-(Furan-2-yl)pyridine-3-carbaldehyde” has been reported in the literature. One study presents a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .
Molecular Structure Analysis
The molecular structure of “6-(Furan-2-yl)pyridine-3-carbaldehyde” has been determined by various spectroscopic techniques, including 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy . The single crystal of the compound was detected by X-ray diffraction and the optimal molecular structure was determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value .
Chemical Reactions Analysis
“6-(Furan-2-yl)pyridine-3-carbaldehyde” has been used in various chemical reactions. For example, it has been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Furan-2-yl)pyridine-3-carbaldehyde” have been studied. It has been characterized by IR, and 1H and 13C NMR spectroscopy . More detailed information about its physical and chemical properties can be found on the PubChem database .
Scientific Research Applications
Synthesis and Chemical Reactivity
Generation of Aryl Thieno and Furo Pyridines : Kuroda et al. (1991) developed a method for generating 6-aryl thieno[2,3-c]furans and 3-aryl furo[3,4-b]pyridines, including derivatives of 6-(Furan-2-yl)pyridine-3-carbaldehyde, highlighting its use in synthesizing complex organic compounds (Kuroda et al., 1991).
Antimicrobial Schiff Bases : Hamed et al. (2020) synthesized Schiff bases from heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, and explored their antimicrobial properties (Hamed et al., 2020).
Conformational Studies : John et al. (1977) conducted ab initio molecular orbital studies on various carbaldehydes, including furan-2-carbaldehyde, to understand their conformational preferences, offering insights into the behavior of 6-(Furan-2-yl)pyridine-3-carbaldehyde at a molecular level (John et al., 1977).
Pharmaceutical and Biological Applications
- Alkaloids from Mangrove-Derived Actinomycete : Wang et al. (2014) isolated compounds from an endophytic actinomycetes, including derivatives of furan-2-carbaldehyde, and evaluated their anti-influenza A virus activity, highlighting the potential pharmaceutical applications of such compounds (Wang et al., 2014).
- Nucleophilic Reactivity in Pharmaceutical Synthesis : Alberghina et al. (1988) studied the nucleophilic reactivity of heteroaromatic aldehydes, including furan-2-carbaldehyde, which is related to 6-(Furan-2-yl)pyridine-3-carbaldehyde. This research is relevant in the synthesis of pharmaceutical compounds (Alberghina et al., 1988).
Material Science and Organic Synthesis
- Photocatalytic C–C Bond Cleavage : Yu et al. (2018) used furan-2-carbaldehydes as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones, demonstrating the application of 6-(Furan-2-yl)pyridine-3-carbaldehyde in green chemistry and material science (Yu et al., 2018).
Future Directions
The future directions for the study of “6-(Furan-2-yl)pyridine-3-carbaldehyde” could include further investigation into its synthesis, characterization, and potential applications. More research is needed to fully understand its mechanism of action and to explore its potential use in various chemical reactions .
properties
IUPAC Name |
6-(furan-2-yl)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHAYCIYWCFECO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646960 | |
Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-yl)pyridine-3-carbaldehyde | |
CAS RN |
886851-42-9 | |
Record name | 6-(2-Furanyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886851-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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